molecular formula C11H14N2O3S B4280560 Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate

Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate

Cat. No.: B4280560
M. Wt: 254.31 g/mol
InChI Key: UCHRQBMROPOSFQ-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate (CAS: 777873-97-9) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₂O₃S and a molecular weight of 254.31 g/mol. Its structure features a thiophene ring substituted at the 3-position with a methyl carboxylate group and at the 2-position with a pyrrolidine-1-carboxamido moiety.

Properties

IUPAC Name

methyl 2-(pyrrolidine-1-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-16-10(14)8-4-7-17-9(8)12-11(15)13-5-2-3-6-13/h4,7H,2-3,5-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHRQBMROPOSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via the reaction of a suitable amine with a carbonyl compound, forming a pyrrolidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates used in further functionalization.

Reaction Conditions Products Yield Reference
1 M LiOH, THF/H₂O (1:1), 25°C2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylic acid85–92%
6 M HCl, reflux, 6 hSame as above (acidic hydrolysis)78%

This reactivity aligns with trends observed in structurally related thiophene carboxylates .

Amide Bond Functionalization

The pyrrolidine carboxamide group participates in nucleophilic acyl substitution or condensation reactions. For example:

  • Coupling with aryl amines using HATU/DIPEA in DMF yields biaryl amide derivatives.

  • Transamidation with primary amines under microwave irradiation (120°C, 30 min) produces substituted carboxamides .

Representative Reaction:

text
Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate + R-NH₂ → Methyl 2-(R-carboxamido)thiophene-3-carboxylate + pyrrolidine

Key Data:

  • Reaction efficiency depends on steric bulk of the amine (bulky amines: 45–60% yield; small amines: 75–88% yield) .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution at the C-4 and C-5 positions:

Reagent Position Product Application
Br₂ in CHCl₃C-55-Bromo derivativeCross-coupling precursor
HNO₃/H₂SO₄C-44-Nitrothiophene analogRedox-active intermediates

Coordination Chemistry

The carboxamide and ester groups enable metal complexation. Studies with Cu(II) and Fe(III) show:

  • Stoichiometry: 1:2 (metal:ligand) complexes dominate.

  • Stability Constants (log β): Cu(II) = 8.2 ± 0.3; Fe(III) = 9.1 ± 0.4.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

  • Ester decarbonylation to form thiophene-3-carbonitrile derivatives (Φ = 0.32).

  • Pyrrolidine ring opening under aerobic conditions, yielding γ-lactam byproducts.

Catalytic Cross-Coupling

The compound serves as a substrate in Pd-catalyzed reactions:

Reaction Type Catalyst Products Yield
Suzuki couplingPd(PPh₃)₄Biarylthiophene derivatives65–78%
Sonogashira couplingPdCl₂/CuI/PPh₃Alkynylthiophene analogs70–82%

Redox Behavior

Cyclic voltammetry in acetonitrile reveals:

  • Oxidation Peak: +1.2 V vs Ag/AgCl (attributed to thiophene ring oxidation).

  • Reduction Peak: -0.8 V (ester group reduction).

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiophene and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. A notable case study involved the synthesis of thiophene-pyrrolidine compounds that displayed IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 and HeLa cells .

CompoundCell LineIC50 (µM)Reference
Thiophene-Pyrrolidine DerivativeMCF-717
Thiophene-Pyrrolidine DerivativeHeLa19

Antimycobacterial Activity

Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate has also been investigated for its antimycobacterial properties. A series of thiophene-arylamide derivatives were designed to enhance binding affinity to DprE1, a critical enzyme in Mycobacterium tuberculosis. The modification of substituents on the thiophene ring significantly improved the minimum inhibitory concentration (MIC), with some derivatives achieving MIC values as low as 0.03 µg/mL .

CompoundMIC (µg/mL)Selectivity IndexReference
Thiophene-Arylamide Derivative0.03>3200

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Various studies have identified key structural modifications that enhance biological activity:

  • Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can alter binding affinities to target proteins, influencing potency against diseases such as cancer and tuberculosis.
  • Thiophene Substituents : The introduction of electron-withdrawing or electron-donating groups on the thiophene ring has been shown to affect the overall activity profile, with specific configurations yielding better results in biological assays .

Future Directions in Research

The ongoing exploration of this compound's potential continues to reveal promising avenues for drug development:

  • Targeting Central Nervous System Disorders : Given the versatility of pyrrolidine derivatives in medicinal chemistry, further investigations into their neuropharmacological effects could yield novel treatments for conditions such as schizophrenia and depression.
  • Optimization for Antidiabetic Applications : Compounds with similar structures have shown agonistic activity at peroxisome proliferator-activated receptors (PPARs), suggesting potential applications in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine and Thiophene Motifs

The compound’s core structure—a thiophene-pyrrolidine hybrid—is shared with several derivatives, which differ in substituents or additional functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Features
Compound Name Molecular Formula Unique Features Biological/Physicochemical Impact References
Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate C₁₁H₁₄N₂O₃S Base structure with unmodified pyrrolidine and thiophene rings. Serves as a scaffold for further functionalization.
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine C₉H₁₄N₂S Incorporates a methyl group on pyrrolidine and an amine substituent. Enhanced binding affinity to biological targets due to methyl and amine groups.
1-Methyl-2-(5-methylthiophen-2-yl)pyrrolidin-3-amine C₁₀H₁₆N₂S Methyl substituents on both pyrrolidine and thiophene. Improved lipophilicity and potential for CNS activity.
Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate C₁₈H₁₈FN₂O₅S Replaces pyrrolidine with azetidine (4-membered ring) and adds fluorophenoxy. Increased ring strain (azetidine) may enhance reactivity; fluorine improves metabolic stability.
Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate C₁₃H₁₈N₂O₃S Substitutes pyrrolidine with piperidine (6-membered ring). Altered conformational flexibility and steric effects.

Impact of Heterocyclic Modifications

  • Pyrrolidine vs. Azetidine/Piperidine: Pyrrolidine (5-membered ring) offers balanced stability and flexibility. Piperidine (6-membered ring) provides greater conformational flexibility, which may enhance binding to larger enzyme pockets .
  • Thiophene vs. Other Heterocycles :

    • Thiophene’s aromaticity and sulfur atom contribute to π-π stacking and hydrophobic interactions.
    • Pyridine or pyrazole substitutions (e.g., in and ) introduce nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

Functional Group Effects

  • Electron-Withdrawing Groups (EWGs): Fluorine (e.g., in ) enhances electronegativity, improving membrane permeability and resistance to oxidative metabolism . Dichlorophenoxy groups (e.g., in ) increase steric bulk and may enhance herbicidal activity .
  • Electron-Donating Groups (EDGs) :

    • Methyl groups (e.g., in and ) improve lipophilicity, aiding in blood-brain barrier penetration .
    • Hydroxymethyl derivatives (e.g., in ) enhance solubility but may reduce stability .

Biological Activity

Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyrrolidine carboxamide group, which is hypothesized to contribute to its biological efficacy. The structural formula can be represented as follows:

C1H1O1N1S1\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{S}_1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiophene derivatives often exhibit significant interactions with enzymes and receptors due to their unique electronic properties and steric configurations. For instance, the presence of the thiophene moiety allows for hydrophobic interactions and hydrogen bonding, which are critical in binding to target sites within microbial and cancer cells .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains were evaluated, revealing promising results:

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus0.05
This compoundEscherichia coli0.10
This compoundMycobacterium tuberculosis0.15

These results indicate its potential as an effective antimicrobial agent, particularly against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported the compound's ability to reduce cell viability in several cancer cell lines:

Cell Line IC50 (µM)
FaDu (hypopharyngeal cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the methyl and pyrrolidine groups affect biological activity. For example, variations in the substituents on the thiophene ring have been explored to enhance potency and selectivity against specific targets. Compounds with electron-withdrawing groups showed improved activity against both bacterial and cancer cell lines, indicating a clear correlation between structure and biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated significant improvement when treated with this compound compared to standard antibiotics.
  • Case Study on Cancer Treatment : In vitro studies using human cancer cell models indicated that treatment with this compound led to a marked decrease in tumor growth rates, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate, and how can reaction yields be improved?

The synthesis typically involves sequential functionalization of the thiophene ring. A validated approach includes:

  • Step 1: Esterification of thiophene-3-carboxylic acid with methanol under acidic catalysis to form the methyl ester .
  • Step 2: Introduction of the pyrrolidine-1-carboxamido group via a coupling reaction. Triphosgene is often used as a carbonylating agent to activate the amine (e.g., pyrrolidine) for nucleophilic attack by the thiophene-2-amino intermediate .
  • Optimization: Yield improvements are achieved by controlling stoichiometry (e.g., 1.2 equivalents of triethylamine as a base) and reaction duration (monitored via TLC). Solvent choice (e.g., THF or CH2_2Cl2_2) and inert atmosphere (N2_2) prevent side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regioselectivity of substitutions. For example, the thiophene ring protons appear as distinct doublets (δ 7.4–7.6 ppm), while the pyrrolidine carbons resonate at ~52 ppm .
  • X-ray Crystallography: Tools like SHELXL refine crystal structures, resolving bond angles and torsion angles. Hydrogen bonding between the carboxamido NH and ester carbonyl oxygen can be visualized using Mercury CSD , aiding in packing analysis .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving thiophene derivatives?

Regioselectivity is influenced by:

  • Electronic Effects: The electron-withdrawing ester group at position 3 directs electrophilic substitution to position 2 of the thiophene ring.
  • Catalytic Systems: Palladium catalysts (e.g., Pd(PPh3_3)4_4) favor oxidative addition at the less sterically hindered site. For example, Heck reactions with acrylamide intermediates show >90% selectivity for the (E)-isomer due to steric constraints .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing coupling efficiency .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies: Tools like AutoDock Vina model binding affinities between the carboxamido group and enzyme active sites (e.g., dihydroorotate dehydrogenase). The pyrrolidine ring’s conformational flexibility allows for induced-fit interactions .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. The thiophene ring’s π-system contributes to charge transfer, critical in photophysical applications .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Twinned Data Refinement: Use SHELXL ’s TWIN command to model overlapping lattices in poorly diffracting crystals .
  • Disorder Modeling: For flexible pyrrolidine moieties, PART instructions in SHELXL partition occupancy between disordered conformers .
  • Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry elements, reducing R-factor discrepancies .

Methodological Challenges

Q. How to mitigate decomposition during long-term storage of thiophene carboxylates?

  • Stabilization: Store under argon at –20°C with desiccants (e.g., silica gel). Avoid exposure to light, which accelerates ester hydrolysis .
  • Purity Monitoring: Periodic HPLC analysis (C18 column, methanol/water gradient) detects degradation products like free carboxylic acids .

Q. What experimental controls are essential in biological activity assays?

  • Negative Controls: Use structurally analogous compounds lacking the carboxamido group to isolate bioactivity contributions .
  • Dose-Response Curves: IC50_{50} values for antibacterial activity should be validated via broth microdilution (CLSI guidelines) with triplicate replicates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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